molecular formula C12H12BrFO3 B1441533 Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate CAS No. 1260801-75-9

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate

Cat. No.: B1441533
CAS No.: 1260801-75-9
M. Wt: 303.12 g/mol
InChI Key: CBERFHDJMULNNL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate is an organic compound with the molecular formula C12H10BrFO4 It is a derivative of butanoic acid, featuring a bromo and fluoro-substituted phenyl ring

Properties

IUPAC Name

ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-10(15)5-8-3-4-9(14)6-11(8)13/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBERFHDJMULNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate can be synthesized through a multi-step process involving the esterification of 2-bromo-4-fluoroacetophenone with ethyl acetoacetate. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate features a complex structure characterized by a phenyl ring substituted with bromine and fluorine atoms, along with a carbonyl group adjacent to an ester functional group. Its molecular formula is C12H10BrF O3, with a molecular weight of approximately 303.12 g/mol. The presence of halogen substituents enhances its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Medicinal Chemistry

This compound has shown potential as a lead compound in drug discovery due to its biological activity. Studies indicate that compounds with similar structures exhibit antimicrobial, anti-inflammatory, and anticancer properties. The halogen substituents can enhance binding affinities to enzymes or receptors, influencing their biological activities.

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, warranting further investigation into its mechanisms of action.
  • Anticancer Potential : Similar compounds have demonstrated anticancer activities, making this compound a candidate for further exploration in cancer therapy.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for constructing more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in the synthesis of pharmaceuticals and agrochemicals.

Case Studies

  • Study on Antiviral Activity : A recent study explored the antiviral properties of related compounds derived from this compound, demonstrating significant activity against hepatitis B virus (HBV) with low cytotoxicity levels . This highlights the potential therapeutic applications of this compound in treating viral infections.
  • Structure-Activity Relationship (SAR) Analysis : Research involving SAR analysis indicated that modifications in the halogen substituents could significantly alter the biological activity of derivatives based on this compound. This suggests that systematic exploration of its derivatives could lead to the development of more potent compounds .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of bromo and fluoro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate is unique due to its combination of ester, ketone, and halogenated phenyl functionalities, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Biological Activity

Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrFO3C_{12}H_{10}BrFO_3, with a molecular weight of approximately 303.13 g/mol. The compound features a carbonyl group adjacent to an ethyl ester, which is significant for its reactivity in various chemical transformations. The presence of bromine and fluorine substituents on the aromatic ring enhances its electrophilic character, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The halogen substituents can participate in halogen bonding, influencing the compound's binding affinity to enzymes or receptors. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Antitumor Activity

Recent studies have shown that this compound exhibits significant antitumor activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and lung cancer cells. The compound's IC50 values were determined through dose-response curves, indicating its potential as an anticancer agent .

Cell Line IC50 (µM) Reference
HEPG21.03
Lung Cancer1.42

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus< 10Effective against biofilm formation
Escherichia coli< 15Moderate activity

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that the presence of halogen substituents significantly enhances its biological activity. Electron-withdrawing groups like bromine and fluorine increase the compound's electrophilicity, which is crucial for its interaction with biological targets. Conversely, bulky substituents tend to reduce activity due to steric hindrance .

Case Studies

  • Anticancer Studies : A series of experiments conducted on HEPG2 cell lines showed that compounds with similar structures exhibited varying degrees of cytotoxicity based on their substituent groups. For instance, compounds with electron-donating groups demonstrated enhanced activity compared to those with electron-withdrawing groups .
  • Antimicrobial Studies : In a comparative study against standard antibiotics, this compound displayed superior antibacterial activity against resistant strains, highlighting its potential as a new therapeutic agent in treating infections caused by multidrug-resistant bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between 2-bromo-4-fluorobenzaldehyde and ethyl acetoacetate under alkaline conditions (e.g., NaOH or KOH in ethanol). Hydrolysis and decarboxylation steps follow to isolate the product. Optimizing reaction time (e.g., 6–12 hours) and temperature (60–80°C) improves yields. For example, analogous fluorophenyl derivatives achieved yields up to 91% under reflux conditions .
  • Key Considerations : Monitor pH to avoid premature hydrolysis of the ester group. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from unreacted starting materials.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Expect a triplet for the ester methyl group (δ ~1.2 ppm), a quartet for the ethyl CH₂ (δ ~4.1 ppm), and distinct aromatic signals for the 2-bromo-4-fluorophenyl moiety (δ ~7.2–7.8 ppm). The ketone proton (β to the ester) appears as a singlet near δ ~3.5 ppm.
  • ¹³C NMR : The ketone carbonyl resonates at ~200 ppm, while the ester carbonyl appears at ~170 ppm.
    • Mass Spectrometry : The exact mass (calculated via : 274.016 g/mol ) should match high-resolution MS data. Fragmentation patterns include loss of the ethyl group (m/z 229) and cleavage of the bromofluorophenyl ring.
    • IR : Strong peaks for C=O (ester: ~1740 cm⁻¹; ketone: ~1710 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups .

Q. What are the key reactivity patterns of the 3-oxobutanoate moiety in this compound?

  • The 3-oxo group undergoes nucleophilic additions (e.g., Grignard reagents) to form secondary alcohols.
  • The ester group is susceptible to hydrolysis under acidic/basic conditions, yielding the corresponding carboxylic acid.
  • The bromine and fluorine substituents on the phenyl ring enable electrophilic aromatic substitution (e.g., Suzuki coupling) for derivatization .

Advanced Research Questions

Q. How do reaction pathways diverge when using Lewis acids (e.g., AlCl₃) in Friedel-Crafts alkylation with this compound?

  • Mechanistic Insights : Under AlCl₃ catalysis, this compound can undergo intramolecular cyclization or intermolecular coupling with aromatic solvents (e.g., benzene). For example, analogous 3-oxobutanoates form indanones or tetralones via ketone activation and C–C bond formation .
  • Byproduct Analysis : Competing pathways may generate ethylbenzene (from ester cleavage) or anthracene derivatives. Use GC-MS to track byproducts and optimize AlCl₃ stoichiometry to suppress undesired reactions .

Q. What computational strategies (e.g., DFT, molecular docking) predict the bioactivity of derivatives of this compound?

  • DFT Calculations : Optimize the geometry of the compound and its derivatives using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzymes).
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like cyclooxygenase-2 (COX-2) or kynurenine-3-hydroxylase . Fluorine and bromine substituents enhance binding via halogen bonding, as seen in fluorophenyl analogs .

Q. How can microwave-assisted synthesis improve the efficiency of generating derivatives?

  • Protocol : Combine this compound with substituted aldehydes and urea under microwave irradiation (800 W, 2–4 minutes). Potassium tert-butoxide catalyzes the Biginelli-like reaction to form dihydropyrimidinones.
  • Advantages : Reduced reaction time (from hours to minutes) and higher yields (≥85%) compared to conventional heating. Monitor reaction progress via TLC .

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

  • Case Study : If NMR shows unexpected aromatic signals, consider regioselectivity issues in electrophilic substitution. For example, bromine’s directing effects may compete with fluorine, leading to mixed substitution patterns.
  • Resolution : Use 2D NMR (COSY, HSQC) to assign signals unambiguously. Compare experimental MS/MS data with computational fragmentation models (e.g., CFM-ID) to identify impurities .

Methodological Notes

  • Synthesis Optimization : Pilot small-scale reactions to test solvent systems (e.g., DMF vs. ethanol) and catalyst loadings.
  • Analytical Cross-Validation : Correlate HPLC purity (>95%) with spectroscopic data to ensure compound integrity.
  • Safety : Bromine and fluorine substituents may increase toxicity. Use fume hoods and PPE during handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate
Reactant of Route 2
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Ethyl 4-(2-bromo-4-fluorophenyl)-3-oxobutanoate

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